molecular formula C12H15N3O4 B5181726 Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 5260-25-3

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B5181726
CAS No.: 5260-25-3
M. Wt: 265.26 g/mol
InChI Key: HRZZZJBSXMRSEP-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities. This compound is typically found as a white to yellow crystalline powder and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate generally involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic steps as in laboratory synthesis, but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Reagents such as halides or other nucleophiles can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors, potentially affecting neurotransmitter systems or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-nitrophenyl)piperazine
  • 4-Nitrophenylpiperazine
  • 4-Nitrobenzylpiperazine

Uniqueness

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its methyl ester group, in particular, can influence its solubility and interaction with biological systems .

Biological Activity

Methyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_2O3_3 and a molecular weight of approximately 234.25 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to the presence of the nitrophenyl group, which can participate in electron transfer reactions. The piperazine ring allows for interactions with neurotransmitter receptors, potentially influencing signaling pathways. These interactions can lead to various pharmacological effects, including:

  • Antimicrobial Activity: Investigated for its efficacy against bacterial strains.
  • Anticancer Properties: Shows potential in inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cells, with specific activity against certain types of tumors. For example, it has displayed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the piperazine ring and nitrophenyl group can significantly influence its biological activity. The following table summarizes key findings from SAR studies:

ModificationBiological ActivityReference
Substitution on the piperazineEnhanced anticancer activity
Variations in nitro groupAltered antimicrobial efficacy
Ring modificationsChanges in receptor binding affinity

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new therapeutic agent.

Case Study 2: Anticancer Activity

Another study focused on the compound's effects on human breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could be further developed as an anticancer drug .

Properties

IUPAC Name

methyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)14-8-6-13(7-9-14)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZZZJBSXMRSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385532
Record name methyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-25-3
Record name methyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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